Lithium 9-methyl-9H-purine-6-carboxylate
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Overview
Description
Lithium 9-methyl-9H-purine-6-carboxylate: is a chemical compound with the molecular formula C7H6N4O2Li It is a lithium salt of 9-methyl-9H-purine-6-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 9-methyl-9H-purine-6-carboxylate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with a lithium-containing reagent. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Lithium 9-methyl-9H-purine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various reduced forms of the purine ring.
Scientific Research Applications
Chemistry: In chemistry, lithium 9-methyl-9H-purine-6-carboxylate is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound has potential applications in biological research, particularly in studies involving purine metabolism and signaling pathways. It may be used to investigate the role of purine derivatives in cellular processes.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. It may have applications in the treatment of certain neurological disorders due to its lithium content, which is known to have mood-stabilizing properties.
Industry: The compound can be used in various industrial applications, including the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of lithium 9-methyl-9H-purine-6-carboxylate involves its interaction with molecular targets in the body. The lithium ion can modulate various signaling pathways, including those involving neurotransmitters and second messengers. The purine moiety of the compound may also interact with enzymes and receptors involved in purine metabolism, influencing cellular functions.
Comparison with Similar Compounds
Lithium 9H-purine-6-carboxylate: Similar to lithium 9-methyl-9H-purine-6-carboxylate but lacks the methyl group.
Lithium 9-ethyl-9H-purine-6-carboxylate: Contains an ethyl group instead of a methyl group.
Lithium 9-methyl-9H-purine-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness: this compound is unique due to the presence of both lithium and the 9-methyl-9H-purine-6-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
lithium;9-methylpurine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Li/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQSXETXKGZVRJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=NC2=C(N=CN=C21)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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